Darodipine (chemical name: (4RS)-2-[3-[[2-(1,4-Benzodioxan-2-yl)-2-oxoethyl]methylamino]propoxy]-5-methoxycarbonyl-4-(2- thienylcarbonyl)pyridine) is a dihydropyridine calcium channel blocker that exhibits high potency and selectivity for vascular smooth muscle. [] It is classified as a calcium antagonist and plays a significant role in scientific research as a pharmacological tool to investigate the role of calcium channels in various physiological and pathological processes. Research on Darodipine explores its potential applications in understanding cardiovascular function, neuronal activity, and cellular mechanisms related to calcium signaling. This analysis will focus solely on the scientific research applications of Darodipine, excluding information related to drug use, dosage, or side effects.
Darodipine is synthesized as part of a broader category of dihydropyridines, which are characterized by their pyridine ring structure. The compound's chemical structure can be denoted by its CAS number 72803-02-2. As a calcium antagonist, Darodipine functions by inhibiting calcium ion influx through voltage-gated calcium channels in cardiac and smooth muscle cells, leading to vasodilation and decreased myocardial contractility.
The synthesis of Darodipine typically involves several methods aimed at producing high yields of the desired compound. One notable approach is the combinatorial synthesis technique that allows for the rapid generation of a diverse library of dihydropyridine derivatives. This method often employs multi-step reactions involving key intermediates such as aldehydes and amines.
Darodipine's molecular structure features a dihydropyridine ring with various substituents that enhance its pharmacological activity. The structural formula can be represented as follows:
Darodipine participates in various chemical reactions that are significant for its biological activity. Key reactions include:
Darodipine exerts its pharmacological effects primarily through the inhibition of calcium influx into vascular smooth muscle cells. This mechanism leads to:
Darodipine exhibits several notable physical and chemical properties:
Darodipine has diverse applications in scientific research and clinical practice:
Dihydropyridines (DHPs) constitute a major subclass of calcium channel blockers (CCBs), distinguished by their potent vasoselective activity and structural versatility. First-generation DHPs, exemplified by nifedipine, emerged in the 1960s–1970s and revolutionized hypertension management via L-type calcium channel blockade. However, their short half-life and rapid vasodilation triggered reflex tachycardia and sympathetic activation, limiting clinical utility [8] [9].
Second-generation DHPs (e.g., felodipine, sustained-release nifedipine) addressed these issues through modified-release formulations, prolonging duration but retaining variable pharmacokinetics. The pivotal shift occurred with third-generation DHPs (e.g., amlodipine, azelnidipine), characterized by:
Fourth-generation agents (e.g., cilnidipine, lercanidipine) further expanded selectivity, blocking N-type or T-type calcium channels beyond L-type, enabling organ protection (e.g., renal microcirculation, sympathetic inhibition) [8] [9].
Table 1: Evolution of DHP Calcium Channel Blockers
Generation | Key Compounds | Structural Innovations | Pharmacokinetic Advances |
---|---|---|---|
First | Nifedipine, Nicardipine | Unsubstituted ester groups; planar DHP ring | Short t½ (2–5 hrs); rapid peak effect |
Second | Felodipine, SR-Nifedipine | Ester alkylation; sustained-release matrices | Moderate t½ (10–16 hrs); reduced Cmax |
Third | Amlodipine, Darodipine, Azelnidipine | Chlorophenyl/Benzoxadiazole C4; asymmetric esters | Long t½ (35–50 hrs); slow onset |
Fourth | Cilnidipine, Lercanidipine | Bulky C4 substituents (e.g., diphenylalkyl) | Dual L/N- or L/T-blockade; tissue-specific |
Darodipine (PY 108-068) is a prototypical third-generation DHP synthesized during the 1980s push for long-acting vasoselective CCBs. Its core structure (C₁₉H₂₁N₃O₅; mono-isotopic mass: 371.148 Da) features:
Like amlodipine, darodipine’s lipophilicity ensures gradual tissue distribution, minimizing reflex tachycardia. Clinical studies confirmed sustained BP reduction (p<0.001 vs. placebo) without dose-dependent efficacy between 50–150 mg twice daily—consistent with its slow dissociation from L-type channels [4] [8]. However, unlike fourth-generation DHPs, darodipine exhibits predominant L-type selectivity, lacking significant N/T-type activity [1] [9]. Its development trajectory mirrors the third-generation focus on:
Despite robust antihypertensive effects, darodipine remained experimental due to commercial prioritization of amlodipine and cilnidipine.
DHPs primarily target voltage-gated L-type calcium channels (Cav1.2), which regulate Ca²⁺ influx into vascular smooth muscle cells (VSMCs) upon membrane depolarization. Darodipine binds to a high-affinity site at the α₁-subunit’s III/IV domain interface, stabilizing the channel’s inactivated state [3] [6]. Key selectivity determinants include:
Unlike receptor-operated channels (ROCs, e.g., stimulated by GPCRs), voltage-gated channels exhibit state-dependent DHP binding:
"DHP antagonists like darodipine preferentially bind to and stabilize a non-conducting channel state occupied by a single Ca²⁺ ion in the selectivity filter" [3].
Table 2: Calcium Channel Selectivity Profiles of DHPs
Channel Type | Physiological Role | DHP Blockers | Darodipine Interaction |
---|---|---|---|
L-type (Cav1.2) | VSMC contraction; SA node pacemaking | All DHPs | High-affinity blockade; vascular bias |
T-type (Cav3.x) | Renal/neuronal pacemaking | Mibefradil, Efodipine | Minimal activity (IC50 >1µM) |
N-type (Cav2.2) | Neurotransmitter release | Cilnidipine | Negligible blockade |
ROCs | GPCR-mediated vasoconstriction | Not blocked by DHPs | No significant effect |
Third-generation DHPs like darodipine show negligible activity against T-type/N-type channels or ROCs. This distinguishes them from fourth-generation agents (e.g., cilnidipine’s dual L/N-blockade mitigates sympathetic overactivity) and efonidipine (L/T-blockade improves renal flow) [8] [9]. The clinical implications include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7